molecular formula C22H23ClN2O2 B2823274 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one CAS No. 849537-71-9

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2823274
CAS No.: 849537-71-9
M. Wt: 382.89
InChI Key: UVTCGANASJFLBC-UHFFFAOYSA-N
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Description

4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 6,7-dimethyl-substituted chromen-2-one core linked via a methyl group to a piperazine ring. The piperazine moiety is further substituted with a 3-chlorophenyl group, which confers distinct electronic and steric properties to the molecule. This compound’s structural design leverages the piperazine scaffold’s versatility in enhancing bioavailability and receptor interactions, while the chlorophenyl group may influence lipophilicity and binding affinity .

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-10-20-17(12-22(26)27-21(20)11-16(15)2)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTCGANASJFLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chromenone precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and automated systems can further streamline the synthesis, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets within the cell. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS: 782460-50-8)

  • Structural Difference : The 3-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl ring.
  • Impact : Methoxy groups are electron-donating, reducing lipophilicity compared to the electron-withdrawing chloro substituent. This alteration may affect solubility and CNS penetration .
  • Synthetic Yield: Not explicitly reported, but analogous coumarin-piperazine derivatives are typically synthesized in moderate-to-high yields (e.g., 70–85%) .

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS: 877795-05-6)

  • Structural Difference : A benzodioxole group replaces the 3-chlorophenyl moiety.
  • This could increase affinity for serotonin or dopamine receptors, as seen in related piperazine derivatives .

Piperazine-Containing Compounds in Diverse Scaffolds

Triazole-Thione Derivatives (Compounds 19a, 20a, 21a)

  • Examples :
    • 19a : Morpholinylmethyl substituent (Yield: 75%)
    • 20a : 4-Phenylpiperazinylmethyl substituent (Yield: 78%)
    • 21a : 4-(4-Fluorophenyl)piperazinylmethyl substituent (Yield: 82%)
  • Comparison : The 3-chlorophenylpiperazine in the target compound contrasts with fluorophenyl or morpholine groups. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while morpholine improves solubility .

Quinolone Antibiotic ND-7

  • Structure: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid.
  • Pharmacological Relevance : ND-7 exhibits antibacterial activity, suggesting the 3-chlorophenylpiperazine moiety contributes to target engagement (e.g., DNA gyrase inhibition). However, the coumarin core in the target compound may shift activity toward CNS or anticoagulant pathways .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Quinoline-Benzamide D8 (): Melting point = 214–216°C; crystallizes in EtOAc. The chloro substituent may increase crystallinity compared to methoxy or trifluoromethyl analogs .

NMR Data

  • Piperazine: δ ~2.5–3.5 ppm (N–CH₂–), δ ~50–60 ppm (piperazine carbons).
  • Comparison with D8 (): D8’s quinoline carbonyl (δ ~167 ppm) and chlorophenyl signals (δ ~7.3–7.5 ppm) highlight electronic differences between coumarin and quinoline cores .

Biological Activity

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one , often referred to as a derivative of chromen-2-one, is gaining attention for its potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects, supported by data from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dimethyl-2H-chromen-2-one with appropriate piperazine derivatives. The presence of the 3-chlorophenyl group is crucial for enhancing biological activity, particularly in relation to neuropharmacological effects.

Antimicrobial Activity

Research has indicated that chromen-2-one derivatives exhibit significant antimicrobial properties. For instance, a study reported that various chromenone derivatives displayed potent antibacterial and antifungal activities. The presence of halogen substituents, such as chlorine, often enhances these effects.

CompoundAntimicrobial Activity (Zone of Inhibition)
This compound15 mm (against E. coli)
Control (Ciprofloxacin)30 mm

This data suggests that the compound could be effective against common bacterial pathogens.

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter receptors. In particular, the piperazine moiety is known for its affinity towards dopamine and serotonin receptors. Research has shown that similar compounds can act as antagonists at dopamine D4 receptors, which are implicated in various neuropsychiatric disorders.

Case Study: Dopamine D4 Receptor Affinity
In a comparative study of piperazine derivatives:

  • The compound exhibited an IC50 value of 0.057 nM for the dopamine D4 receptor, indicating a strong affinity.
  • This selectivity over D2 receptors suggests potential applications in treating conditions like schizophrenia and ADHD.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine component allows for selective binding to neurotransmitter receptors.
  • Antioxidant Properties : Chromenone derivatives have been shown to scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

Research Findings

Recent studies have corroborated the potential of chromenone derivatives in various biological assays:

  • In Vitro Studies : Compounds similar to this compound were tested against cholinesterases and showed moderate inhibitory activity. This could have implications for Alzheimer’s disease treatment.
EnzymeIC50 Value (μM)
AChE19.2
BChE13.2

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